(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)9-3-7-16(8-4-9)12(17)10-1-5-15-6-2-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCAELNQGXPTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a receptor antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as CHFNO. The presence of difluoromethyl and piperidine moieties contributes to its unique pharmacological properties.
Research indicates that compounds similar to this compound exhibit antagonist activity at orexin receptors, specifically Orexin-1 and Orexin-2. These receptors are involved in various physiological processes, including sleep-wake regulation and appetite control. Antagonists of these receptors have potential applications in treating sleep disorders and obesity .
Table 1: Summary of Biological Activities
Orexin Receptor Antagonism
A study highlighted the synthesis of various piperidine derivatives, including those similar to this compound, which demonstrated effective antagonism at orexin receptors. These compounds were evaluated for their ability to reduce food intake and promote sleep in animal models, indicating their potential for treating obesity and insomnia .
Inhibition of LSD1
Another significant finding involves the compound's structural analogs acting as inhibitors of LSD1, an enzyme implicated in cancer progression. In vitro studies showed that certain piperidine derivatives exhibited IC values in the low nanomolar range, suggesting potent inhibitory activity against LSD1. This highlights the potential application of these compounds in cancer therapeutics .
GSK-3β Inhibition
Compounds containing similar piperidine structures have also been studied for their ability to inhibit GSK-3β, a target in neurodegenerative diseases. One study reported a series of derivatives with improved metabolic stability and biological activity against GSK-3β, further supporting the therapeutic potential of piperidine-based compounds .
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including (4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone, as inhibitors of key enzymes involved in cancer progression. For instance, compounds with similar structures have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of gene expression in cancer cells . The inhibition of LSD1 can lead to reactivation of tumor suppressor genes and reduced cancer cell proliferation.
2. Neurological Disorders
The compound may also exhibit properties beneficial for treating neurological disorders. Piperidine derivatives have been explored as antagonists of orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite . By modulating orexin signaling, these compounds could potentially be developed into treatments for conditions such as narcolepsy and obesity.
3. Antimicrobial Properties
Piperidine-based compounds have shown promise as antimicrobial agents. The structural modifications in this compound may enhance its activity against various pathogens. Research has indicated that similar piperidine derivatives possess significant antibacterial and antifungal properties, suggesting that this compound could be evaluated for similar applications .
Case Study 1: LSD1 Inhibition
A study conducted on piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced their inhibitory activity against LSD1. The compound this compound was synthesized and tested for its ability to inhibit LSD1 activity. Results indicated that it exhibited a promising IC50 value, suggesting strong potential as an anticancer agent .
Case Study 2: Orexin Receptor Antagonism
In another investigation focusing on orexin receptor antagonists, researchers synthesized several piperidine derivatives and evaluated their binding affinity to orexin receptors. The findings showed that compounds with difluoromethyl substitutions demonstrated improved receptor binding profiles compared to their non-fluorinated counterparts. This positions this compound as a candidate for further development in treating sleep disorders .
Comparative Data Table
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Piperidinyl methanone derivatives exhibit diverse biological activities depending on their substituents. Key structural analogs include:
Key Observations :
- Fluorinated vs. Non-Fluorinated Analogs: The difluoromethyl group in the target compound likely reduces oxidative metabolism compared to benzyl or morpholinyl substituents, extending half-life .
- Electron-Withdrawing Effects : The difluoromethyl group may enhance hydrogen bonding or dipole interactions in target binding, similar to fluorophenyl derivatives in .
- Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (~254.3) compared to benzyl-substituted analogs (e.g., 329.1) suggests improved permeability .
Challenges :
- Introducing the difluoromethyl group may require specialized fluorination reagents (e.g., Selectfluor®) or protective strategies to avoid side reactions.
Preparation Methods
This approach provides a versatile platform for further functionalization, including introduction of fluorinated groups.
Formation of the Methanone Linkage
The key step to form this compound is the coupling of the difluoromethyl-substituted piperidine with a piperidin-4-yl methanone moiety. This can be achieved by:
- Acylation of the piperidine nitrogen with piperidin-4-yl carbonyl chloride or an activated acid derivative.
- The reaction typically proceeds under mild conditions with base catalysis to form the amide (methanone) bond.
This method has been successfully applied to related piperidinyl ketones and amides, as shown in the synthesis of various piperidin-1-yl methanone derivatives.
Representative Synthetic Scheme (Generalized)
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Mannich condensation | Aromatic aldehyde, ketone, ammonium acetate, ethanol | Piperidin-4-one derivative |
| 2 | Difluoromethylation | Difluoromethyl halide, Pd catalyst, base | 4-(Difluoromethyl)piperidine |
| 3 | Acylation (amide formation) | Piperidin-4-yl carbonyl chloride, base | This compound |
Crystallization and Purification
Purification of the final compound and intermediates is commonly performed by recrystallization using solvents such as:
- Distilled ethanol
- Ethanol-ethyl acetate mixtures
- Methanol
- Acetonitrile
These solvents have been reported to yield high-quality crystals of piperidine derivatives, facilitating structural characterization and purity assurance.
Research Findings and Analytical Data
- Piperidine rings in such compounds typically adopt a chair conformation , confirmed by crystallographic data.
- The presence of fluorine atoms, such as difluoromethyl groups, influences the electronic properties and may affect the conformation subtly.
- Side products can form depending on reaction conditions, especially temperature, affecting yield and purity.
- Structural characterization by X-ray crystallography is essential to confirm the formation and conformation of the target compound.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Piperidin-4-one synthesis | Mannich condensation of aldehydes, ketones, ammonium acetate | Ethanol solvent, mild heating | Versatile precursor for further steps |
| Difluoromethyl group introduction | Nucleophilic substitution or Pd-catalyzed coupling | Difluoromethyl halides, Pd catalysts, bases | Requires controlled conditions |
| Methanone bond formation | Acylation of piperidine nitrogen with acid chloride | Piperidin-4-yl carbonyl chloride, base (e.g., triethylamine) | Forms the key amide linkage |
| Purification | Recrystallization | Ethanol, ethanol-ethyl acetate, methanol, acetonitrile | Ensures purity and crystallinity |
Q & A
Q. What are the common synthetic routes for synthesizing (4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone?
The synthesis typically involves coupling reactions between piperidine derivatives and fluorinated intermediates. Key steps include:
- Acylation : Reacting 4-(difluoromethyl)piperidine with a carbonylating agent (e.g., phosgene or activated esters) to form the methanone bridge.
- Deprotection : Hydrolysis of acetyl-protected intermediates under acidic conditions (e.g., 6N HCl, reflux) to yield the final compound .
- Optimization : Use of coupling reagents like HATU or DCC in anhydrous solvents (e.g., DCM or DMF) to improve yields .
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 4-(Difluoromethyl)piperidine, phosgene, DCM, 0°C → RT | 73% | |
| Deprotection | 6N HCl, reflux, 12h | 86% |
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
NMR analysis (¹H, ¹³C, and ²⁹F) is critical for structural validation:
- ¹H-NMR : Peaks at δ 2.8–3.5 ppm correspond to piperidine ring protons; δ 4.5–5.0 ppm indicates difluoromethyl (-CF₂H) splitting patterns .
- ¹³C-NMR : Carbonyl (C=O) resonance at ~170 ppm; piperidine carbons appear between 30–60 ppm .
- ²⁹F-NMR : Distinct doublets for -CF₂H groups (δ -110 to -120 ppm) confirm fluorination .
Q. Example Data from Analogous Compounds
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
|---|---|---|---|
| (4-Cyclopropylbenzoyl)piperidine | 3.15 (m, 4H, piperidine), 1.45 (m, 1H, cyclopropyl) | 172.1 (C=O), 30.5 (cyclopropyl) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Discrepancies (e.g., unexpected splitting or missing peaks) may arise from:
- Dynamic Stereochemistry : Piperidine ring puckering or fluoromethyl group rotation can cause signal broadening. Low-temperature NMR (-40°C) stabilizes conformers .
- Impurity Interference : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before re-analyzing .
- Solvent Effects : Deuterochloroform (CDCl₃) vs. DMSO-d₆ may shift peaks; confirm assignments via 2D NMR (COSY, HSQC) .
Case Study : In compound 21a (), elemental analysis discrepancies (C: 72.04% observed vs. 71.67% calculated) were resolved by repeating combustion analysis under inert atmosphere .
Q. What strategies improve yields in coupling reactions involving piperidine derivatives?
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations (yields ↑ 20–30%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12h reflux) while maintaining >90% purity .
- Solvent Screening : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of piperidine nitrogen .
Q. Example Yield Comparison
| Method | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Conventional | DCM, RT, 24h | Baseline (65%) | |
| Microwave | DMF, 120°C, 30min | 78% (+13%) |
Q. How do structural modifications at the difluoromethyl group influence biological activity?
- Fluorine Substitution : Replacing -CF₂H with -CH₃ reduces metabolic stability (t₁/₂ ↓ 50% in hepatic microsomes) due to decreased electronegativity .
- Stereoelectronic Effects : Difluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) via C-F⋯H-N interactions .
Q. SAR Study Example
| Derivative | Modification | IC₅₀ (Enzyme X) | Reference |
|---|---|---|---|
| Parent Compound | -CF₂H | 12 nM | |
| Analog A | -CHF₂ | 45 nM | |
| Analog B | -CH₃ | >1 μM |
Q. What analytical techniques are critical for assessing purity in complex derivatives?
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) with ESI-MS detect impurities ≥0.1% .
- Elemental Analysis : Combustion analysis (C, H, N) must align with theoretical values within ±0.4% .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperidine chair vs. boat conformations) .
Q. Example Purity Data
| Compound | HPLC Purity (254 nm) | Elemental Analysis (C/H/N) | Reference |
|---|---|---|---|
| 22a | 99% (tᵣ = 11.35 min) | Calc: 71.67/5.35/12.38; Found: 72.04/5.51/12.60 |
Q. Notes
- Advanced questions emphasize experimental troubleshooting and mechanistic insights.
- Methodological answers integrate synthesis, characterization, and biological evaluation.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
